3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Description
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIRIHJYTIYSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
- Starting Materials: α-Bromoketones and 2-aminopyridine.
- Key Reaction: Tandem cyclization to form the imidazo[1,2-a]pyridine core followed by bromination at the 3-position.
- Solvents: Commonly toluene or ethyl acetate.
- Oxidants and Promoters: tert-Butyl hydroperoxide (TBHP) and iodine (I2) are frequently used to promote the reaction.
- Conditions: Mild heating (typically 90–100 °C) under metal-free conditions.
Reaction Pathways
Two main pathways can be controlled by reaction conditions:
- Pathway A (Amide Formation): Using TBHP and I2 in toluene leads to C–C bond cleavage and formation of N-(pyridin-2-yl)amides.
- Pathway B (3-Bromoimidazo[1,2-a]pyridine Formation): Using only TBHP in ethyl acetate promotes one-pot tandem cyclization and bromination to yield 3-bromoimidazo[1,2-a]pyridines without the need for a base or metal catalyst.
The carbohydrazide derivative is typically prepared by further functionalization of the 3-bromoimidazo[1,2-a]pyridine core, often involving hydrazinolysis or reaction with hydrazine derivatives.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | α-Bromoketone + 2-aminopyridine + TBHP + I2 | Toluene | 100 °C | 2 h | Moderate | Amide formation via C–C bond cleavage |
| 2 | α-Bromoketone + 2-aminopyridine + TBHP | Ethyl acetate | 90 °C | 3 h | Good | One-pot tandem cyclization/bromination |
| 3 | Hydrazine hydrate or carbohydrazide reagent | Appropriate solvent (e.g., ethanol) | Reflux or room temp | Variable | High | Conversion to carbohydrazide derivative |
- The bromine atom introduced during the cyclization step is generated in situ by oxidation of released hydrogen bromide by TBHP.
- No metal catalysts are required, which simplifies purification and reduces cost.
- The reaction likely proceeds via a free radical mechanism, as suggested by radical trapping experiments.
- The carbohydrazide formation step typically involves nucleophilic substitution or condensation reactions on the 2-position carboxyl or ester functionalities.
Mechanistic Insights
- The reaction begins with nucleophilic attack of 2-aminopyridine on the α-bromoketone.
- Cyclization forms the imidazo[1,2-a]pyridine ring system.
- Bromination at the 3-position occurs via in situ generated bromine from oxidation of HBr by TBHP.
- The carbohydrazide group is introduced by reaction of the corresponding 2-carboxylic acid or ester intermediate with hydrazine or hydrazide reagents.
Industrial and Scale-Up Considerations
- The metal-free, mild conditions and use of readily available starting materials make this synthesis amenable to scale-up.
- Optimization of solvent choice and reaction time can improve yields and purity.
- Purification typically involves crystallization or chromatography.
- The bromine substituent allows for further functionalization, enhancing synthetic versatility.
Summary Table of Preparation Methods
Research Findings and Notes
- The synthesis is highly selective and can be tuned by adjusting oxidants and solvents.
- Radical mechanisms dominate the bromination step, as evidenced by radical trapping experiments.
- The carbohydrazide derivative exhibits significant biochemical activity due to its ability to form stable complexes with enzymes.
- The bromine substituent is a key handle for further derivatization in drug design and material science applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of imidazo[1,2-a]pyridine rings through cyclization processes.
Oxidation Reactions: Oxidation of intermediates during synthesis.
Common Reagents and Conditions
Iodine (I2): and tert-butyl hydroperoxide (TBHP) are commonly used in the synthesis of this compound.
Dimethyl sulfoxide (DMSO): can be used as a solvent for certain reactions.
Major Products
The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide has been investigated for its potential as a pharmacophore in drug design and development. Compounds with imidazo[1,2-a]pyridine cores are known for their significant biological activities. For instance, studies have shown that related compounds exhibit potent activity against Mycobacterium tuberculosis , with some derivatives displaying minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains . This suggests that 3-bromo derivatives may also hold promise in combating tuberculosis.
Case Study: Antitubercular Activity
A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated them against Mycobacterium tuberculosis H37Rv. The results indicated that these compounds possess significant anti-tubercular activity and favorable pharmacokinetics . This demonstrates the potential of this compound derivatives in developing new anti-tuberculosis agents.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its synthesis typically involves the reaction of α-bromoketones with 2-aminopyridine under mild conditions using metal-free protocols . This method allows for the efficient construction of various derivatives, which can be further functionalized to enhance their biological activity.
Synthetic Routes
| Synthetic Route | Conditions | Yield |
|---|---|---|
| Reaction with α-bromoketones | Toluene, Iodine, TBHP | Moderate to high |
| C-3 Arylation | Pd-catalyzed cross-coupling | Efficient |
These synthetic routes highlight the versatility of this compound as a building block in organic chemistry.
Material Science
In addition to its medicinal applications, this compound has potential uses in material science due to its unique chemical properties. Its ability to form stable complexes with various biomolecules suggests that it could be utilized in the development of new materials for sensors or drug delivery systems.
Biochemical Properties
The compound interacts with a variety of enzymes and proteins, influencing their activity. It has been shown to modulate oxidative stress responses and affect cellular redox states . This interaction is crucial for understanding its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Anticancer Activity : Triazole derivatives (11a–e) exhibit superior cytotoxicity compared to hydrazones, likely due to improved binding via the triazole's π-π stacking .
- Corrosion Inhibition: Bromine enhances electron-withdrawing effects, improving adsorption on metal surfaces. The 6-Bromo derivative shows higher inhibition efficiency (92%) than non-brominated analogs .
- Antifungal Activity : Methyl substitution (2-Methyl analog) improves lipophilicity, enhancing membrane penetration for antifungal action .
Physicochemical Properties
- Thermal Stability : Triazole derivatives (11a–e) exhibit higher melting points (150–152°C) than hydrazones (135–137°C), attributed to rigid triazole cores .
Biological Activity
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.
Overview of the Compound
This compound features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a carbohydrazide group. Its chemical structure allows it to serve as a pharmacophore in medicinal chemistry, facilitating interactions with various biological targets.
The compound operates through several mechanisms:
- Enzyme Interaction : It interacts with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox states.
- Cell Signaling Pathways : The compound influences signaling pathways associated with stress responses and apoptosis, indicating its potential as an anticancer agent .
- Biochemical Pathways : this compound has been shown to form stable complexes with certain enzymes, impacting their functionality and leading to varied medicinal applications.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Evaluation : A study evaluated two series of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives against human cancer cells (MCF-7, HT-29, K562) using the MTT assay. The derivative 7d exhibited the highest cytotoxic potential with an IC50 value of 83.9 µM against the HT-29 cell line .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7d | HT-29 | 83.9 |
| - | MCF-7 | Not reported |
| - | K562 | No activity observed |
Antiparasitic and Anti-inflammatory Effects
Exploratory studies have demonstrated that imidazo[1,2-a]pyridine derivatives can exert dual effects against trichomoniasis and amoebiasis. These findings suggest a novel mechanism of action for treating these infections .
Toxicological Studies
Toxicity assessments have shown that while some compounds may produce off-target effects, no significant hepatic or renal toxicity was observed in non-clinical evaluations. This suggests that further clinical trials could be warranted for compounds derived from this class .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that lipophilicity plays a crucial role in the biological activity of these compounds. Modifications to the structure can lead to variations in potency against cancer cell lines, indicating that careful design is essential for optimizing therapeutic effects .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound and its derivatives:
Q & A
Q. What statistical approaches validate the reproducibility of corrosion inhibition data?
- Methodological Answer : Triplicate experiments with Student’s t-test (p < 0.05) confirm significance. Outliers in polarization resistance (Rₚ) or charge-transfer resistance (Rct) are excluded via Grubbs’ test. Cross-validation with quantum Monte Carlo (QMC) simulations ensures adsorption energy trends align with experimental inhibition efficiencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
